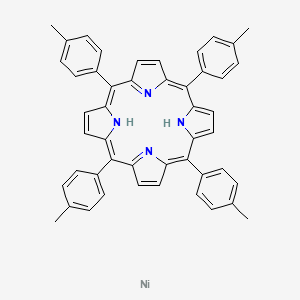
meso-Tetratolylporphyrin-Ni(II)
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Meso-Tetratolylporphyrin-Ni(II) is a compound with the molecular formula C48H38N4Ni . It has a molecular weight of 729.5 g/mol . The compound is also known by other names such as 5,10,15,20-Tetra(4-methylphenyl)-21H,23H-porphinenickel and nickel;5,10,15,20-tetrakis(4-methylphenyl)-21,23-dihydroporphyrin .
Chemical Reactions Analysis
The nitro group in porphyrins can improve the ability of porphyrin systems to act as radiosensitizers . Nitroporphyrins themselves are widely used as starting materials: they can undergo direct nucleophilic addition and substitution reactions with a wide range of nucleophiles and displacement of the nitro group .Physical and Chemical Properties Analysis
Meso-Tetratolylporphyrin-Ni(II) has a Hydrogen Bond Donor Count of 2 and a Hydrogen Bond Acceptor Count of 2 . It has a Rotatable Bond Count of 4 . The Exact Mass and Monoisotopic Mass of the compound is 728.244989 g/mol . The Topological Polar Surface Area is 57.4 Ų .Safety and Hazards
In case of inhalation, move the victim into fresh air. If breathing is difficult, give oxygen. If not breathing, give artificial respiration and consult a doctor immediately . Following skin contact, take off contaminated clothing immediately. Wash off with soap and plenty of water. Consult a doctor . Following eye contact, rinse with pure water for at least 15 minutes. Consult a doctor . Following ingestion, rinse mouth with water. Do not induce vomiting. Never give anything by mouth to an unconscious person. Call a doctor or Poison Control Center immediately .
Future Directions
The syntheses and reactions of porphyrins, such as meso-5,10,15,20-tetraphenyl-21H,23H-porphine (H2TPP), are prevalent in undergraduate chemistry teaching laboratories worldwide . The importance of porphyrins and their derivatives in dye-sensitized solar cells, as photocatalysts, and in biology offers additional context for these compounds as timely and relevant advanced topics .
Mechanism of Action
Target of Action
meso-Tetratolylporphyrin-Ni(II) is a type of porphyrin, a class of compounds that play a central role in important biological processes Porphyrins in general are known to interact with various biological targets due to their unique structure and properties .
Mode of Action
Porphyrins, including meso-tetratolylporphyrin-ni(ii), are known for their unique photophysical properties, high stability, and catalytic activity in chemical, photochemical, and electrochemical processes . These properties allow them to interact with their targets in various ways, leading to different outcomes depending on the specific context.
Biochemical Pathways
Porphyrins are involved in several vital processes, including plant and bacterial photosynthesis, respiration, enzymatic catalysis, sulfite and nitro reduction, and methanogenesis .
Result of Action
Porphyrins and their analogs are known to have a wide range of potential applications due to their unique properties, including use in catalysts for important processes, materials for medical, technical, and agricultural purposes, highly efficient sensor and optoelectronic devices, optical limiters, photosensitizers, solar energy converters, and optochemosensory materials .
Action Environment
Factors such as temperature, ph, and the presence of other chemicals can potentially influence the action of porphyrins .
Properties
| { "Design of the Synthesis Pathway": "The synthesis of meso-Tetratolylporphyrin-Ni(II) can be achieved through a multi-step reaction pathway involving the condensation of pyrrole and aldehyde compounds, followed by metalation with nickel(II) acetate.", "Starting Materials": [ "4-methylbenzaldehyde", "pyrrole", "nickel(II) acetate", "acetic acid", "toluene", "sodium acetate", "chloroform" ], "Reaction": [ "Step 1: Condensation of 4-methylbenzaldehyde and pyrrole in the presence of acetic acid and toluene to form 5-(4-methylphenyl)-1H-pyrrole.", "Step 2: Repeat step 1 with 4-tolualdehyde and pyrrole to form 5-(4-methylphenyl)-1-(4-methylphenyl)-1H-pyrrole.", "Step 3: Combine the two pyrrole compounds from steps 1 and 2 with nickel(II) acetate and sodium acetate in chloroform to form meso-Tetratolylporphyrin-Ni(II)." ] } | |
CAS No. |
58188-46-8 |
Molecular Formula |
C48H36N4Ni |
Molecular Weight |
727.5 g/mol |
IUPAC Name |
nickel(2+);5,10,15,20-tetrakis(4-methylphenyl)porphyrin-22,24-diide |
InChI |
InChI=1S/C48H36N4.Ni/c1-29-5-13-33(14-6-29)45-37-21-23-39(49-37)46(34-15-7-30(2)8-16-34)41-25-27-43(51-41)48(36-19-11-32(4)12-20-36)44-28-26-42(52-44)47(40-24-22-38(45)50-40)35-17-9-31(3)10-18-35;/h5-28H,1-4H3;/q-2;+2 |
InChI Key |
IOHXPIBPINLQIS-UHFFFAOYSA-N |
SMILES |
CC1=CC=C(C=C1)C2=C3C=CC(=C(C4=NC(=C(C5=CC=C(N5)C(=C6C=CC2=N6)C7=CC=C(C=C7)C)C8=CC=C(C=C8)C)C=C4)C9=CC=C(C=C9)C)N3.[Ni] |
Canonical SMILES |
CC1=CC=C(C=C1)C2=C3C=CC(=C(C4=NC(=C(C5=CC=C([N-]5)C(=C6C=CC2=N6)C7=CC=C(C=C7)C)C8=CC=C(C=C8)C)C=C4)C9=CC=C(C=C9)C)[N-]3.[Ni+2] |
solubility |
not available |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


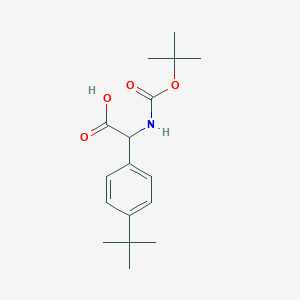
![1-[3-(2,2,2-Trifluoroethyl)pyrrolidin-1-yl]prop-2-en-1-one](/img/structure/B2382716.png)
![3-[(4-ethoxyphenyl)(methyl)sulfamoyl]-N-(2-methoxybenzyl)thiophene-2-carboxamide](/img/structure/B2382721.png)
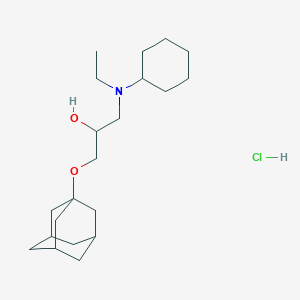

![N-(3-(benzo[d]thiazol-2-yl)-6-benzyl-4,5,6,7-tetrahydrothieno[2,3-c]pyridin-2-yl)-4-(pyrrolidin-1-ylsulfonyl)benzamide hydrochloride](/img/structure/B2382725.png)
![2-[6-(cyclohexylsulfanyl)-3-oxo-2H,3H-[1,2,4]triazolo[4,3-b]pyridazin-2-yl]-N-(3-ethylphenyl)acetamide](/img/structure/B2382727.png)
![(1R,2R,3S,4S,5R)-5-Aminobicyclo[2.2.2]octane-2,3-diol;hydrochloride](/img/structure/B2382728.png)
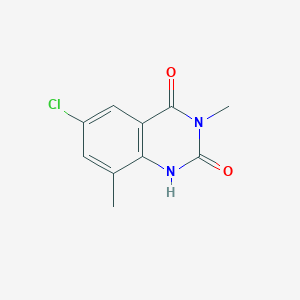
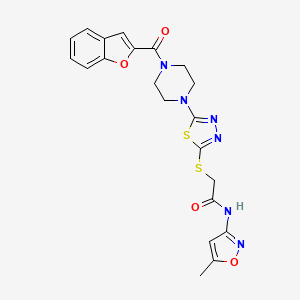
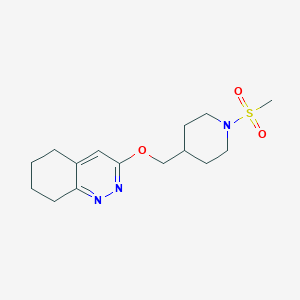
![6-Bromo-8-methyl-[1,2,4]triazolo[4,3-a]pyridine formate](/img/structure/B2382732.png)
![2-[(1,3-Benzodioxol-5-ylamino)methyl]phenol](/img/structure/B2382734.png)
![(1S,2S)-2-[(2-Methylpropan-2-yl)oxy]cyclohexan-1-amine;hydrochloride](/img/structure/B2382737.png)
